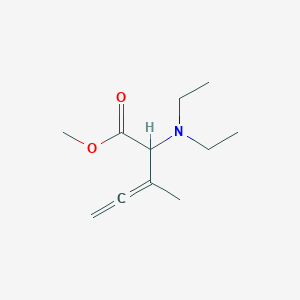
Methyl 2-(diethylamino)-3-methylpenta-3,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(diethylamino)-3-methylpenta-3,4-dienoate is an organic compound with a unique structure that includes a diethylamino group and a methylpenta-dienoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(diethylamino)-3-methylpenta-3,4-dienoate typically involves the reaction of diethylamine with a suitable precursor that contains the penta-dienoate structure. One common method involves the use of Grignard reagents, which react with chlorophosphines to form the desired product . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(diethylamino)-3-methylpenta-3,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The diethylamino group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-(diethylamino)-3-methylpenta-3,4-dienoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of Methyl 2-(diethylamino)-3-methylpenta-3,4-dienoate involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes and receptors, modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethanol: A similar compound with a diethylamino group, used in various chemical reactions and industrial applications.
Methylamine: A primary amine with similar reactivity, used in organic synthesis.
Uniqueness
Methyl 2-(diethylamino)-3-methylpenta-3,4-dienoate is unique due to its specific structure, which combines a diethylamino group with a penta-dienoate backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
73256-43-6 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
InChI |
InChI=1S/C11H19NO2/c1-6-9(4)10(11(13)14-5)12(7-2)8-3/h10H,1,7-8H2,2-5H3 |
InChI Key |
JUBKXSJNTQVPMX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C(=C=C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


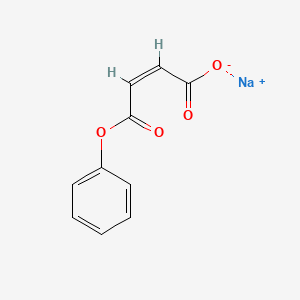
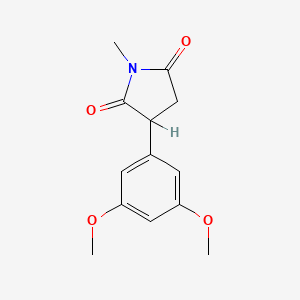
![1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14465988.png)
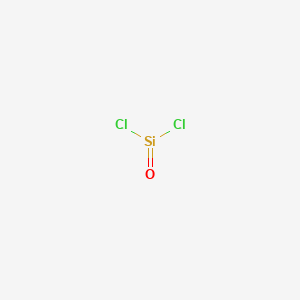
![Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate](/img/structure/B14465990.png)


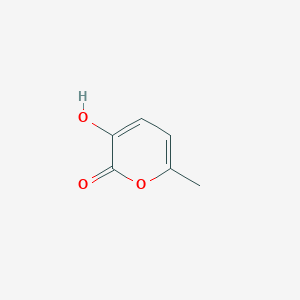

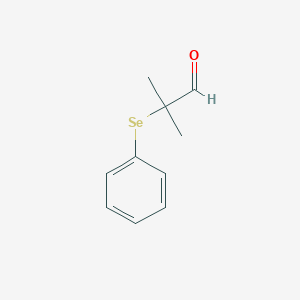
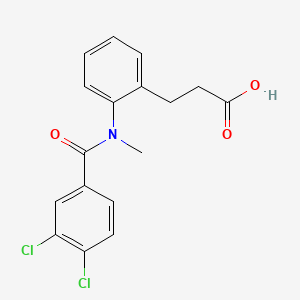
![1-[2-(Hydroxymethoxy)phenyl]ethane-1,2-diol](/img/structure/B14466038.png)
![Benzene, [(2-cyclopenten-1-yloxy)methyl]-](/img/structure/B14466046.png)
![1-Methyl-2-[(methylsulfanyl)methoxy]benzene](/img/structure/B14466053.png)
